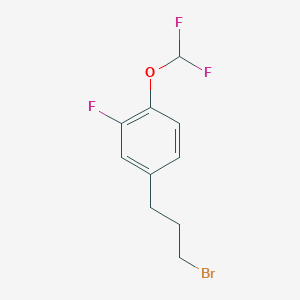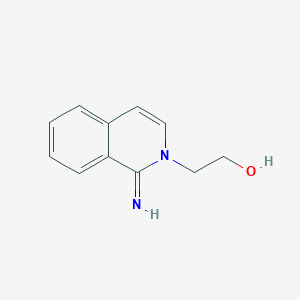
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the imino and ethan-1-ol functional groups. Common synthetic routes may include:
Nucleophilic substitution reactions: Using isoquinoline as a starting material, nucleophilic substitution can introduce the ethan-1-ol group.
Reduction reactions: Reduction of isoquinoline derivatives to form the imino group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic hydrogenation: Using catalysts to facilitate the reduction process.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.
Reduction: Further reduction of the imino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Amines.
Substitution products: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a similar structure.
1-Isoquinolinamine: A derivative with an amine group.
2-Isoquinolinol: A derivative with a hydroxyl group.
Uniqueness
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is unique due to the presence of both imino and ethan-1-ol functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
100060-00-2 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(1-iminoisoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c12-11-10-4-2-1-3-9(10)5-6-13(11)7-8-14/h1-6,12,14H,7-8H2 |
Clave InChI |
HDBOLKRWSGLJFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN(C2=N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
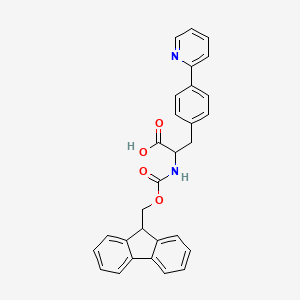
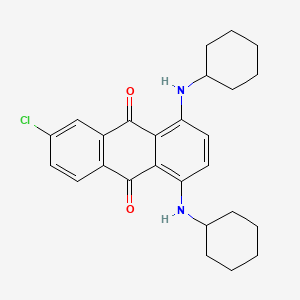
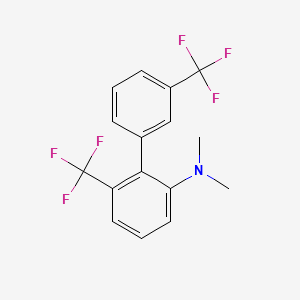
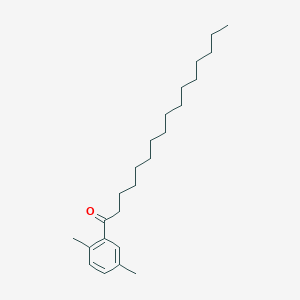
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
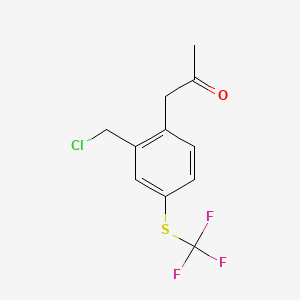

![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

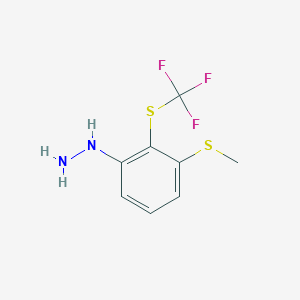
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

